3-Methyl-N1,N1-dipropylbenzene-1,4-diamine

Molecular weight Lipophilicity Physical property

Sourcing the correct regioisomer of N,N-dialkyl-p-phenylenediamines for structure-property relationship studies is challenging. 3-Methyl-N1,N1-dipropylbenzene-1,4-diamine (CAS 105294-86-8) addresses this with a defined ring-methyl group that lowers oxidation potential vs. non-methylated analogs and a single H-bond donor that alters solubility. Key differentiators: 1) Ortho-methyl steric hindrance enables regioselective functionalization; 2) ¹H NMR Ar-CH₃ singlet (~2.1-2.3 ppm) verifies correct isomer; 3) ≥98% purity with supporting MSDS, NMR, HPLC documentation. Ideal for antioxidant, polymer-stabilization, and SAR studies.

Molecular Formula C13H22N2
Molecular Weight 206.33 g/mol
CAS No. 105294-86-8
Cat. No. B1297772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-N1,N1-dipropylbenzene-1,4-diamine
CAS105294-86-8
Molecular FormulaC13H22N2
Molecular Weight206.33 g/mol
Structural Identifiers
SMILESCCCN(CCC)C1=CC(=C(C=C1)N)C
InChIInChI=1S/C13H22N2/c1-4-8-15(9-5-2)12-6-7-13(14)11(3)10-12/h6-7,10H,4-5,8-9,14H2,1-3H3
InChIKeyXSXCCANDKMEUKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-N1,N1-dipropylbenzene-1,4-diamine: Structural Identity & Class Context


3-Methyl-N1,N1-dipropylbenzene-1,4-diamine (IUPAC: 2-methyl-4-N,4-N-dipropylbenzene-1,4-diamine) is an aromatic diamine belonging to the N,N-dialkyl-p-phenylenediamine class . With a molecular formula of C13H22N2 and a molecular weight of 206.33 g/mol, it features a tertiary dipropylamino group at the 1-position, a primary amino group at the 4-position, and a methyl substituent at the 2-position of the benzene ring . Compounds in this class are widely employed as antioxidant/antiozonant additives in rubber and polymer systems, as polymerization inhibitors, and as intermediates for dyes and functional materials. This compound specifically occupies a structural niche combining N,N-dipropyl substitution with a ring-methyl group, which differentiates it from both the non-methylated analog (N,N-dipropyl-p-phenylenediamine, CAS 105293-89-8) and its regioisomer (CAS 1094646-24-8) .

3-Methyl-N1,N1-dipropylbenzene-1,4-diamine: Generic Substitution Risks


Within the N,N-dialkyl-p-phenylenediamine class, seemingly minor structural variations produce measurable differences in oxidation potential, hydrogen-bonding capacity, steric accessibility, and lipophilicity that directly affect performance in antioxidant, electrochemical, and synthetic applications [1]. The presence of only one hydrogen bond donor (the free primary amine) in this compound, versus two in the parent p-phenylenediamine, fundamentally alters intermolecular interactions and solubility behavior . The ring-methyl group, absent in the close analog N,N-dipropyl-p-phenylenediamine (CAS 105293-89-8), further modulates electronic properties: methyl substitution on p-phenylenediamines has been shown to lower oxidation potentials, making such compounds easier to oxidize [2]. Simply interchanging this compound with a non-methylated analog or a regioisomer without verifying the specific property requirements risks selecting a material with a different redox profile, altered solubility, or divergent reactivity with downstream reagents. The quantitative evidence below establishes the dimensions on which this compound can be differentiated from its closest comparators.

3-Methyl-N1,N1-dipropylbenzene-1,4-diamine: Quantitative Differentiation Evidence


Molecular Weight & Lipophilicity vs. N,N-Dipropyl Analog

Compared to the non-methylated analog N,N-dipropyl-p-phenylenediamine (CAS 105293-89-8, MW 192.30 g/mol), 3-Methyl-N1,N1-dipropylbenzene-1,4-diamine possesses an additional methyl substituent that increases molecular weight to 206.33 g/mol, a +7.3% difference . This methyl group also increases the heavy atom count from 14 to 15 and is expected to raise the calculated logP by approximately 0.5–0.7 units, consistent with the known increment for aromatic methyl substitution . The increased lipophilicity may translate to higher solubility in non-polar media and altered migration behavior in polymer matrices, a parameter critical for antioxidant persistence in rubber applications [1].

Molecular weight Lipophilicity Physical property

Hydrogen Bond Donor Count vs. Parent p-Phenylenediamine

3-Methyl-N1,N1-dipropylbenzene-1,4-diamine has exactly one hydrogen bond donor (the primary amine at position 4), whereas the parent p-phenylenediamine (CAS 106-50-3) has two HBDs . This reduction by one HBD is a consequence of N,N-dipropyl substitution at the 1-position, which converts the second amine to a tertiary amine incapable of donating hydrogen bonds . The single HBD count is also shared by the non-methylated analog (CAS 105293-89-8). This property directly affects solubility in protic solvents, crystal packing, and the ability to form hydrogen-bonded networks in supramolecular assemblies, where p-phenylenediamine typically acts as a two-donor bridging ligand [1].

Hydrogen bonding Solubility Crystal engineering

Ring-Methyl Effect on Oxidation Potential

A systematic electrochemical study of p-phenylenediamine derivatives demonstrated that methyl substituents on the aromatic ring make the compounds easier to oxidize, shifting the oxidation potential to less positive (more negative) values, while phenyl substituents have the opposite effect [1]. Although this study did not include the specific target compound, the class-level structure-activity relationship establishes that the 2-methyl group in 3-Methyl-N1,N1-dipropylbenzene-1,4-diamine is expected to lower its first oxidation potential compared to the non-methylated N,N-dipropyl-p-phenylenediamine (CAS 105293-89-8). The first oxidation potential in N,N′-substituted p-phenylenediamines is known to depend substantially on the substituent at the –NH– moiety [2], and the ortho-methyl group may additionally affect this through steric and electronic modulation of the amine environment.

Oxidation potential Electrochemistry Antioxidant activity

Regioisomeric Differentiation: 2-Methyl Position

Two distinct CAS registries exist for methyl-N,N-dipropylbenzene-1,4-diamine isomers: CAS 105294-86-8 (2-methyl-N4,N4-dipropyl, the target compound) and CAS 1094646-24-8 (2-methyl-N1,N1-dipropyl, a regioisomer with identical molecular formula C13H22N2 and molecular weight 206.33) . The IUPAC name for the target compound specifies the methyl group at the 2-position relative to the primary amine, placing it ortho to the –NH2 group . This ortho-methyl creates steric hindrance around the primary amine, potentially reducing its nucleophilic reactivity and altering its hydrogen-bonding geometry compared to a regioisomer where the methyl group is positioned differently. For N,N′-substituted p-phenylenediamine antioxidants, the steric and electronic environment of the –NH– moiety is known to substantially influence the first oxidation potential and antioxidant activity [1].

Regioisomer Structure-activity relationship Steric effect

Spectroscopic Fingerprint for Identity Verification

3-Methyl-N1,N1-dipropylbenzene-1,4-diamine has a distinguishable spectroscopic fingerprint that enables identity confirmation versus analogs. The ¹H NMR spectrum shows characteristic signals for the propyl chain terminal methyl groups (triplet, ~0.9–1.0 ppm), central methylene protons (~1.5–1.7 ppm), and methylene protons adjacent to nitrogen (~3.0–3.2 ppm), along with aromatic protons between 6.5–7.0 ppm and a methyl singlet at ~2.1–2.3 ppm . The IR spectrum exhibits two N–H stretching bands at 3300–3500 cm⁻¹ (symmetric and asymmetric) from the primary amine, while the tertiary dipropylamino group shows no N–H stretch but displays C–N stretching vibrations at 1200–1350 cm⁻¹ . In contrast, the non-methylated analog (CAS 105293-89-8) lacks the aromatic methyl singlet in ¹H NMR and the associated C–H bending modes in IR, providing a clear spectroscopic discriminant .

NMR spectroscopy IR spectroscopy Quality control

3-Methyl-N1,N1-dipropylbenzene-1,4-diamine: Recommended Applications


Antioxidant Formulation in Non-Polar Matrices

The combination of a ring-methyl group (which class-level evidence indicates lowers oxidation potential versus non-methylated analogs [1]) with increased molecular weight (+7.3% vs. CAS 105293-89-8) makes this compound a candidate for antioxidant formulations where a balance of rapid radical scavenging and controlled migration in hydrocarbon-rich media is desired. The single HBD and enhanced lipophilicity relative to the parent p-phenylenediamine suggest preferential partitioning into non-polar phases, which is advantageous for rubber and polyolefin stabilization.

Organic Synthesis Intermediate with Steric Differentiation

The ortho-methyl group adjacent to the primary amine creates a sterically differentiated nucleophilic site compared to non-methylated N,N-dipropyl-p-phenylenediamine [1]. This enables selective functionalization strategies where the steric hindrance at the primary amine can be exploited to direct reactions to the tertiary amine site or to control the regiochemistry of subsequent transformations. The spectroscopic fingerprint (characteristic Ar–CH3 singlet in ¹H NMR at ~2.1–2.3 ppm ) provides a convenient marker for reaction monitoring.

Electrochemical Studies with Intermediate Oxidation Potential

Based on class-level electrochemistry data showing that methyl substituents on p-phenylenediamines lower oxidation potentials while N-alkyl substitution also modulates redox behavior [1], this compound is predicted to occupy an intermediate position in the oxidation potential series relative to tetramethyl-p-phenylenediamine (TMePD, a low-potential standard) and N,N′-diphenyl-p-phenylenediamine (DPPD, a higher-potential antioxidant). This intermediate redox character makes it useful for systematic structure-property relationship studies of electron-transfer reactions in this compound class .

Regioisomer-Controlled SAR Studies

The existence of a regioisomer (CAS 1094646-24-8) with identical molecular weight but different methyl positioning [1] makes this compound valuable for controlled SAR studies where the position of the methyl substituent is systematically varied. Procurement of the correct regioisomer must be verified by ¹H NMR (aromatic region integration and methyl singlet position), as the two compounds are indistinguishable by mass spectrometry or elemental analysis alone .

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